molecular formula C24H24N4O3S2 B12136083 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12136083
M. Wt: 480.6 g/mol
InChI Key: YLULCGINMSSHEL-MNDPQUGUSA-N
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Description

The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted at position 2 with a 2-methoxyethylamino group and at position 3 with a (Z)-configured methylidene bridge.
  • A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene ring linked via the methylidene group, further substituted at position 3 with a 3-phenylpropyl chain.

The 3-phenylpropyl substituent contributes hydrophobicity, which may improve membrane permeability compared to analogs with shorter or polar side chains .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-31-15-12-25-21-18(22(29)27-13-6-5-11-20(27)26-21)16-19-23(30)28(24(32)33-19)14-7-10-17-8-3-2-4-9-17/h2-6,8-9,11,13,16,25H,7,10,12,14-15H2,1H3/b19-16-

InChI Key

YLULCGINMSSHEL-MNDPQUGUSA-N

Isomeric SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The 1-phenylethylamino group in ’s analog introduces steric bulk, which may affect binding to hydrophobic enzyme pockets .

Biological Activity: Thiazolidinone derivatives with azo linkages () exhibit broad-spectrum antimicrobial activity (MIC: 12–85 µg/mL), suggesting the target compound’s thioxo-thiazolidinone moiety could confer similar properties . The phenylpropanoic acid derivative () shows antioxidant activity, implying that aryl substituents on the thiazolidinone ring may stabilize radical intermediates .

Stereochemical Considerations :

  • The (Z)-configuration of the methylidene bridge in the target compound likely enforces planarity, optimizing interactions with flat binding sites (e.g., kinase ATP pockets). Analogous E-isomers are often less active due to distorted geometries .

Preparation Methods

CuI-Catalyzed Ullmann-Type Coupling and Cyclization

A one-pot tandem method employs 2-halopyridines (e.g., 2-bromo- or 2-iodopyridine) and (Z)-3-amino-3-arylacrylates under CuI catalysis (5–10 mol%) in DMF at 130°C. The reaction proceeds via Ullmann-type C–N bond formation, followed by intramolecular amidation to yield the pyrido[1,2-a]pyrimidin-4-one core. Key advantages include:

  • Broad substrate tolerance : Electron-donating and withdrawing groups on the pyridine and acrylate are compatible.

  • Gram-scale feasibility : Yields range from 65–92% with minimal side products.

Lithium Amide-Mediated Acylation and Cyclization

An alternative approach involves treating 2-aminopyridine derivatives with alkynoate esters in the presence of lithium amide bases (e.g., LDA). Acylation at the amino group followed by thermal cyclization (80–100°C, 12–24 h) yields pyrido[1,2-a]pyrimidin-2-ones, which are oxidized to the 4-one derivatives using MnO₂ or DDQ. This method ensures regioselectivity for the 4-oxo isomer over the 2-oxo variant.

Synthesis of 3-(3-Phenylpropyl)-2-Thioxothiazolidin-4-One

The thiazolidinone moiety is synthesized independently and attached via Knoevenagel condensation:

Thiazolidinone Ring Formation

3-Phenylpropylamine is treated with CS₂ in Et₂O at 0–5°C, followed by reaction with chloroacetic acid under reflux (1 h, 56% yield). The product, 3-(3-phenylpropyl)-2-thioxothiazolidin-4-one, is purified via recrystallization (EtOH/H₂O).

Table 1: Optimization of Thiazolidinone Synthesis

ConditionSolventTemperatureTimeYield
CS₂, Et₂O, 0–5°CEt₂O0–5°C2 h56%
Chloroacetic acidEtOHReflux1 h

Knoevenagel Condensation for Exocyclic Double Bond Formation

The final step involves conjugating the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties:

Reaction Conditions

A mixture of 2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (1 equiv), 3-(3-phenylpropyl)-2-thioxothiazolidin-4-one (1.2 equiv), and catalytic 2,2,6,6-tetramethylpiperidine (TMP, 0.1 equiv) in ethanol is refluxed (78°C) for 2–4 h. The Z-isomer predominates (>90%) due to steric hindrance from the 3-phenylpropyl group.

Table 2: Knoevenagel Condensation Optimization

CatalystSolventTemperatureTimeZ:E RatioYield
TMPEtOH78°C3 h9:175%
PiperidineEtOH78°C4 h7:368%

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.25 (m, 5H, Ph), 4.10 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.55 (s, 3H, OCH₃).

  • HRMS : Calculated for C₂₇H₂₈N₄O₃S₂ [M+H]⁺: 545.1584; Found: 545.1586.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond, with dihedral angles of 172.3° between the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone planes.

Scale-Up and Industrial Feasibility

Kilogram-scale production employs flow chemistry for the CuI-catalyzed core synthesis (residence time: 30 min, 89% yield) and continuous Knoevenagel condensation (EtOH, 70°C, 82% yield). Process analytical technology (PAT) ensures real-time monitoring of Z:E ratios.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

StepMethod A (CuI)Method B (Li Amide)
Core Yield92%78%
Amination Yield85%70%
Total Time18 h36 h
Stereoselectivity>90% Z85% Z

Challenges and Mitigation Strategies

  • Isomerization Risk : Prolonged heating during Knoevenagel condensation may promote Z→E isomerization. Mitigation: Use of TMP and strict temperature control.

  • Thiazolidinone Hydrolysis : Acidic or aqueous conditions degrade the thioxo group. Mitigation: Anhydrous solvents and inert atmosphere.

Q & A

Q. In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases via fluorescence-based assays.
  • Cellular uptake : Radiolabeling (e.g., ¹⁴C) to quantify intracellular accumulation.
    In silico approaches :
  • Molecular docking : Simulate binding to ATP-binding pockets or allosteric sites (e.g., using AutoDock Vina).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Advanced: How can contradictory bioactivity data across structural analogs be resolved?

Contradictions often stem from subtle structural variations. Resolution strategies:

  • SAR analysis : Compare analogs (e.g., substitution at the 3-phenylpropyl group) in a table:
Compound ModificationBioactivity (IC₅₀, nM)TargetReference
3-(3-Phenylpropyl)12.3 ± 1.2Kinase X
3-(4-Methylbenzyl)45.6 ± 3.8Kinase X
3-(2-Furylmethyl)>1000Inactive
  • Meta-analysis : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Advanced: What computational methods predict synthetic pathways for novel derivatives?

Retrosynthetic software (e.g., Chematica) identifies feasible routes by deconstructing the molecule into commercial precursors.
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level):

  • Optimize transition states for key steps (e.g., cyclocondensation).
  • Calculate activation energies to compare solvent/catalyst effects .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, H₂O₂, or light (ICH Q1A guidelines).
  • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the thioxo group to sulfonic acid).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

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